5-[1-(4-fluorobenzoyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
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Overview
Description
5-[1-(4-fluorobenzoyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a quinoxalinyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-fluorobenzoyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the quinoxalinyl group: This step involves the reaction of the pyrazole intermediate with a quinoxaline derivative, often through a nucleophilic substitution reaction.
Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorophenyl and methoxyphenyl reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-fluorobenzoyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-[1-(4-fluorobenzoyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[1-(4-fluorobenzoyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(3-(3-methoxyphenyl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- (4-bromophenyl)(3-(3-methoxyphenyl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- (4-methylphenyl)(3-(3-methoxyphenyl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Uniqueness
The uniqueness of 5-[1-(4-fluorobenzoyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
(4-fluorophenyl)-[5-(3-methoxyphenyl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-32-19-5-2-4-17(14-19)22-15-23(20-6-3-7-21-24(20)28-13-12-27-21)30(29-22)25(31)16-8-10-18(26)11-9-16/h2-14,23H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDQDJLJFFHVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=C4C(=CC=C3)N=CC=N4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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